molecular formula C8H7Cl3 B1411429 2,5-Dichloro-3-methylbenzyl chloride CAS No. 1807180-61-5

2,5-Dichloro-3-methylbenzyl chloride

Cat. No.: B1411429
CAS No.: 1807180-61-5
M. Wt: 209.5 g/mol
InChI Key: JIJLGZZLBXDDGI-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-methylbenzyl chloride is a halogenated aromatic compound characterized by a benzyl chloride backbone substituted with chlorine atoms at the 2- and 5-positions and a methyl group at the 3-position. While direct data on this compound is sparse in the provided evidence, its synthesis likely involves chlorination of a toluene derivative followed by side-chain chlorination, analogous to methods described for 3,5-dichlorotoluene derivatives . The methyl and chlorine substituents influence its physicochemical properties, such as boiling point, solubility, and reactivity. For instance, the methyl group may enhance steric hindrance, while chlorine atoms increase molecular polarity and electron-withdrawing effects, impacting hydrolysis rates .

Properties

CAS No.

1807180-61-5

Molecular Formula

C8H7Cl3

Molecular Weight

209.5 g/mol

IUPAC Name

2,5-dichloro-1-(chloromethyl)-3-methylbenzene

InChI

InChI=1S/C8H7Cl3/c1-5-2-7(10)3-6(4-9)8(5)11/h2-3H,4H2,1H3

InChI Key

JIJLGZZLBXDDGI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1Cl)CCl)Cl

Canonical SMILES

CC1=CC(=CC(=C1Cl)CCl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

  • Hydrolysis Studies : Evidence suggests that substituent position significantly affects hydrolysis rates. For instance, 3,5-dichlorobenzaldehyde forms stable oximes and hydrazones, whereas benzyl chlorides like 3,4-dichlorobenzyl chloride may decompose under acidic conditions .
  • Data Gaps: Direct experimental data on this compound is absent in the provided evidence.

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